N-1H-indol-6-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide
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Overview
Description
N-1H-indol-6-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide is a complex organic compound that features an indole moiety and a benzotriazinyl group. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry . The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of N-1H-indol-6-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves multiple steps, typically starting with the preparation of the indole and benzotriazinyl intermediates. Common synthetic routes include:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form indoles.
Benzotriazinyl Intermediate Preparation: This step involves the formation of the benzotriazinyl group through cyclization reactions.
Chemical Reactions Analysis
N-1H-indol-6-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The indole and benzotriazinyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Scientific Research Applications
N-1H-indol-6-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide has several scientific research applications:
Medicinal Chemistry: The compound’s indole moiety is known for its anticancer, antiviral, and antimicrobial properties.
Biological Studies: It is used in studies related to enzyme inhibition and receptor binding due to its unique structure.
Industrial Applications: The compound is used in the synthesis of advanced materials and as a precursor for other complex molecules.
Mechanism of Action
The mechanism of action of N-1H-indol-6-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The benzotriazinyl group may enhance the compound’s stability and binding affinity .
Comparison with Similar Compounds
N-1H-indol-6-yl-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide can be compared with other indole derivatives such as:
Indole-3-acetic acid: A plant hormone with growth-regulating properties.
Indole-3-carbinol: Known for its anticancer properties.
Indole-3-butyric acid: Another plant hormone used in rooting agents.
The uniqueness of this compound lies in its combined indole and benzotriazinyl structure, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C19H16N6O3 |
---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-(1H-indol-6-yl)-2-[[2-(4-oxo-1,2,3-benzotriazin-3-yl)acetyl]amino]acetamide |
InChI |
InChI=1S/C19H16N6O3/c26-17(22-13-6-5-12-7-8-20-16(12)9-13)10-21-18(27)11-25-19(28)14-3-1-2-4-15(14)23-24-25/h1-9,20H,10-11H2,(H,21,27)(H,22,26) |
InChI Key |
CQVANVNRYLKMOO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N=N2)CC(=O)NCC(=O)NC3=CC4=C(C=C3)C=CN4 |
Origin of Product |
United States |
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